Ethyl isothiazole-5-carboxylate
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Overview
Description
Ethyl isothiazole-5-carboxylate is a heterocyclic organic compound that belongs to the isothiazole family Isothiazoles are five-membered rings containing sulfur and nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl isothiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiohydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the isothiazole ring through a condensation mechanism .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed approaches to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce various substituents onto the isothiazole ring, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl isothiazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolines.
Substitution: Various substituted isothiazoles depending on the reagents used.
Scientific Research Applications
Ethyl isothiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl isothiazole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes such as xanthine oxidase and cyclin G-associated kinase, affecting metabolic and signaling pathways.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt the production of reactive oxygen species and interfere with cell cycle regulation, leading to its antimicrobial and anticancer effects
Comparison with Similar Compounds
Ethyl isothiazole-5-carboxylate can be compared with other similar compounds in the isothiazole family:
Properties
IUPAC Name |
ethyl 1,2-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOWZHIFHRFVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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